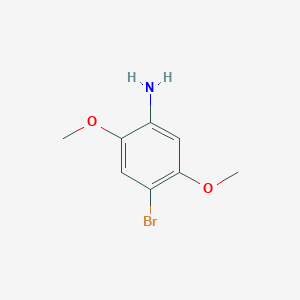

4-Bromo-2,5-dimethoxyaniline

Vue d'ensemble

Description

4-Bromo-2,5-dimethoxyaniline is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is also known by its IUPAC name this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 4th position and methoxy groups at the 2nd and 5th positions . The InChI code for this compound is 1S/C8H10BrNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 .Applications De Recherche Scientifique

Metabolism and Toxicology

4-Bromo-2,5-dimethoxyaniline, also known as 2C-B, has been studied for its metabolism in various species, including humans. It undergoes oxidative deamination, resulting in metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2,5-dimethoxyphenyl-ethanol (BDMPE). These studies contribute to understanding the drug's toxic effects and metabolic pathways (Carmo et al., 2005).

Analytical Methods and Identification

Analytical methods for identifying this compound in various forms have been developed. This includes techniques using high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy, providing essential tools for forensic and toxicological analysis (Delliou, 1983).

Drug Disposition and Pharmacokinetics

Studies on the disposition of this compound in animals, such as rats, have revealed insights into the drug's kinetic profile and tissue distribution. Understanding the drug's pharmacokinetics, including its half-life and volume of distribution, aids in assessing its psychotropic or toxic effects (Rohanová et al., 2008).

Photostabilization of Polymers

Research has explored the use of derivatives of this compound in photostabilizing polymers like poly(vinyl chloride). These studies have shown that certain derivatives can significantly reduce the rate of photodegradation, suggesting potential industrial applications (Balakit et al., 2015).

Synthesis of Novel Compounds

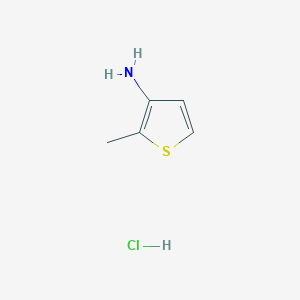

Synthesis of new compounds utilizing this compound has been an area of interest. This includes the development of novel thiophene derivatives and brominated oligo(N-phenyl-m-aniline)s, contributing to the field of organic chemistry and material science (Ito et al., 2002).

Electrochemical Properties

Investigations into the electrochemical properties of compounds related to this compound, such as poly-2,5-dimethoxyaniline, have provided insights into their electroactivity. These studies are crucial for applications in electrochemistry and material science (Palys et al., 2000).

Safety and Hazards

4-Bromo-2,5-dimethoxyaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

There is increasing interest in utilizing psychedelics for therapeutic purposes, which demands the development of tools capable of efficiently monitoring and accurately identifying these substances . 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a compound similar to 4-Bromo-2,5-dimethoxyaniline, has gained significant popularity as one of the most widely used psychedelic compounds in non-medical settings . This could potentially open up new avenues for research and applications involving this compound.

Mécanisme D'action

Target of Action

The primary targets of 4-Bromo-2,5-dimethoxyaniline are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the cell’s function and ultimately influence the individual’s behavior .

Biochemical Pathways

The main metabolic pathways of this compound involve oxidative deamination , resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Result of Action

The molecular and cellular effects of this compound’s action are reflected in its behavioral, neurochemical, and pharmaco-EEG profiles . For instance, it has a biphasic effect on locomotion, with an initial inhibitory effect followed by an excitatory effect . It also increases dopamine but decreases 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated, and light-avoiding environment . It should also be kept away from strong oxidants and acids to prevent violent reactions .

Propriétés

IUPAC Name |

4-bromo-2,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONQFVJDASUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586166 | |

| Record name | 4-Bromo-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244236-98-4 | |

| Record name | 4-Bromo-2,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)

![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)

![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)